molecular formula C18H14N2O5 B15038085 (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B15038085
M. Wt: 338.3 g/mol
InChI Key: JGGGIVYBGMGZLU-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound It features a diazinane ring substituted with a dihydroxyphenyl group and a methylphenyl group

Properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H14N2O5/c1-10-2-5-12(6-3-10)20-17(24)13(16(23)19-18(20)25)8-11-4-7-14(21)15(22)9-11/h2-9,21-22H,1H3,(H,19,23,25)/b13-8+

InChI Key

JGGGIVYBGMGZLU-MDWZMJQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate precursors under controlled conditions. A common synthetic route might include:

    Starting Materials: 3,4-dihydroxybenzaldehyde, 4-methylphenylhydrazine, and a suitable diazinane precursor.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing large-scale purification methods like distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential therapeutic properties. Its structure suggests it could interact with biological targets, making it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating biological pathways. The dihydroxyphenyl group could participate in hydrogen bonding or π-π interactions, while the diazinane ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but lacks the methyl group on the phenyl ring.

    (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione: Similar structure but has a chlorine substituent instead of a methyl group.

Uniqueness

The uniqueness of (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both dihydroxy and methyl groups can enhance its solubility and binding properties, making it distinct from its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.